N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide

Description

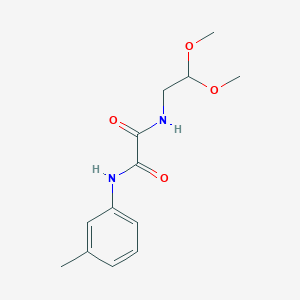

N1-(2,2-Dimethoxyethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The N1 position is substituted with a 2,2-dimethoxyethyl group, while the N2 position bears an m-tolyl (meta-methylphenyl) moiety. This structural configuration confers unique physicochemical properties, such as enhanced solubility due to the polar dimethoxyethyl group and hydrophobic interactions from the aromatic m-tolyl group.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9-5-4-6-10(7-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPHNNDQPMDMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2,2-dimethoxyethane-1-amine with m-tolyl isocyanate in the presence of a suitable solvent such as benzene. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxalamide core.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amide compounds.

Scientific Research Applications

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Flavor Enhancement

- S336 (): The 2,4-dimethoxybenzyl and pyridinylethyl substituents enable potent umami taste modulation.

- Target Compound : The 2,2-dimethoxyethyl group may enhance water solubility compared to S336’s benzyl substituent, but the absence of a pyridine ring likely reduces flavor-enhancing efficacy.

Antiviral Activity

- Compound 14 (): The 4-chlorophenyl and pyrrolidinylmethyl groups contribute to anti-HIV activity. Stereoisomerism (1:1 mixture) complicates pharmacokinetics but maintains high purity (93.2% HPLC) .

- Target Compound : The m-tolyl group’s hydrophobicity may support target binding, though the dimethoxyethyl chain’s polarity could limit membrane permeability compared to pyrrolidinylmethyl.

Polymer Chemistry

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on existing research.

Chemical Structure and Properties

This compound features an oxalamide backbone, which is known for its ability to interact with biological targets. The compound's structure can be represented as follows:

- Molecular Formula : C13H17N3O3

- Molecular Weight : 265.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The oxalamide functional group is known to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of proteins involved in various biological pathways.

Antioxidant Activity

Research indicates that compounds with oxalamide structures often exhibit antioxidant properties. These properties may help in mitigating oxidative stress by neutralizing free radicals, thereby protecting cells from damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent activity against specific cancer types.

Cell Line IC50 (µM) HeLa 20 MCF-7 25 A549 30 -

Mechanistic Insights :

- Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism enhances its potential as a therapeutic agent in oncology.

-

Animal Model Studies :

- In vivo studies using murine models of inflammation showed that administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at a dosage of 10 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.